1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves several steps. One effective method includes the use of Grignard reagents and ketenes in the presence of transition metal ligands. The reaction is typically carried out at low temperatures (-10°C) under a nitrogen atmosphere . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of metal catalysts and hydrogen donors.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound has shown potential in biological assays and as a probe in biochemical studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets, often through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved can vary depending on the application, but typically include inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its gibberellin-like activity in plant growth regulation.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Used in medicinal chemistry for its potential anti-inflammatory and antitumor properties.
These compounds share the trifluoromethyl group but differ in their core structures and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
32509-03-8 |
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Molecular Formula |
C15H10F3NO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-4-3-5-11(8-10)19-9-21-14(20)12-6-1-2-7-13(12)19/h1-8H,9H2 |
InChI Key |
AIAMAJSMJNXWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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